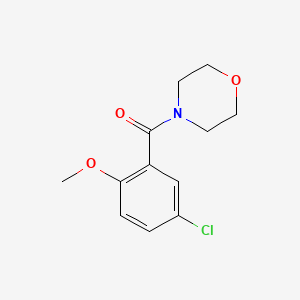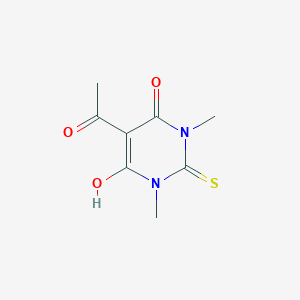
4-(5-chloro-2-methoxybenzoyl)morpholine
Übersicht
Beschreibung
4-(5-chloro-2-methoxybenzoyl)morpholine, also known as CMBM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a morpholine derivative, which means it contains a six-membered ring structure with a nitrogen atom and an oxygen atom. The chloro and methoxy groups attached to the benzoyl ring make CMBM a potent and selective inhibitor of certain enzymes, making it a valuable tool for studying biological processes.
Wirkmechanismus
4-(5-chloro-2-methoxybenzoyl)morpholine works by binding to the active site of the target enzyme, preventing it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of 4-(5-chloro-2-methoxybenzoyl)morpholine used. The exact mechanism of inhibition can vary depending on the enzyme, but in general, 4-(5-chloro-2-methoxybenzoyl)morpholine acts as a competitive inhibitor, meaning it competes with the substrate for binding to the active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-chloro-2-methoxybenzoyl)morpholine depend on the specific enzyme being inhibited. Inhibition of human neutrophil elastase can lead to a reduction in inflammation, while inhibition of cathepsin G may have implications for the treatment of certain cancers. 4-(5-chloro-2-methoxybenzoyl)morpholine has also been shown to have antimicrobial activity against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(5-chloro-2-methoxybenzoyl)morpholine in lab experiments is its potency and selectivity as an enzyme inhibitor. This allows for precise control over the biological process being studied. However, 4-(5-chloro-2-methoxybenzoyl)morpholine can be expensive to synthesize and may not be readily available in large quantities. Additionally, the irreversible inhibition of some enzymes by 4-(5-chloro-2-methoxybenzoyl)morpholine may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 4-(5-chloro-2-methoxybenzoyl)morpholine. One area of interest is the development of new drugs targeting human neutrophil elastase and cathepsin G for the treatment of inflammatory diseases and cancer, respectively. Another potential application is the use of 4-(5-chloro-2-methoxybenzoyl)morpholine as a tool for studying the role of these enzymes in biological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(5-chloro-2-methoxybenzoyl)morpholine and its potential limitations in lab experiments.
Synthesemethoden
4-(5-chloro-2-methoxybenzoyl)morpholine can be synthesized through a multistep process starting with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine in the presence of a base such as triethylamine to produce 4-(5-chloro-2-methoxybenzoyl)morpholine. The final product can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(5-chloro-2-methoxybenzoyl)morpholine has been used in a variety of scientific research applications, particularly in the field of enzymology. It has been shown to be a potent and selective inhibitor of certain enzymes, including human neutrophil elastase and cathepsin G. These enzymes are involved in inflammatory processes and are potential targets for the development of new drugs for diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-11-3-2-9(13)8-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCXZELLEVBSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231289 | |
| Record name | (5-Chloro-2-methoxyphenyl)-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
349089-12-9 | |
| Record name | (5-Chloro-2-methoxyphenyl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349089-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloro-2-methoxyphenyl)-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, (5-chloro-2-methoxyphenyl)-4-morpholinyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5832621.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5832629.png)
![methyl N-cyano-N-[4-(isopropylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5832637.png)
![N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B5832645.png)
![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5832653.png)
![6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5832654.png)
![N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5832659.png)
![4-nitro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B5832667.png)
![ethyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B5832675.png)


![N,N-diethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5832694.png)

